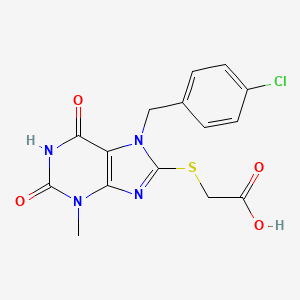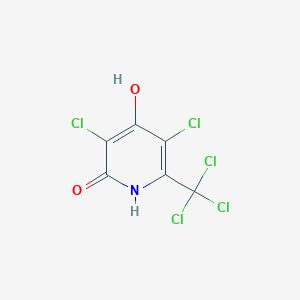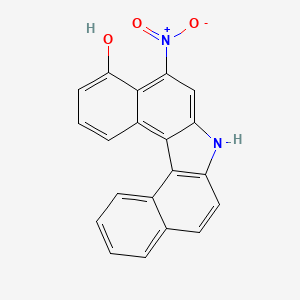
4-Hydroxy-5-nitro-7H-dibenzo(c,g)carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-5-nitro-7H-dibenzo(c,g)carbazole is a heterocyclic aromatic compound with a complex structure. It is a derivative of carbazole, which consists of two benzene rings fused on either side of a five-membered nitrogen-containing ring. This compound is known for its potent mutagenic and carcinogenic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-nitro-7H-dibenzo(c,g)carbazole involves several steps. One common method is the regioselective dilithiation of carbazole derivatives. This process uses n-butyllithium (nBuLi) and N,N,N’,N’-tetramethylethylenediamine (TMEDA) to achieve dilithiation at specific positions on the carbazole ring . The reaction is followed by electrophilic trapping to introduce the hydroxy and nitro groups at the desired positions.
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of advanced techniques like selective crystallization and high-temperature distillation can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-5-nitro-7H-dibenzo(c,g)carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-Hydroxy-5-nitro-7H-dibenzo(c,g)carbazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its mutagenic and carcinogenic effects on cells.
Medicine: Investigated for potential therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with DNA. It forms DNA adducts, leading to mutations and potentially carcinogenesis . The cytochrome P450 family of enzymes plays a crucial role in its metabolism, converting it into reactive intermediates that can bind to DNA .
Comparación Con Compuestos Similares
Similar Compounds
Carbazole: The parent compound, less toxic but with similar aromatic properties.
7H-Dibenzo(c,g)carbazole: Another derivative with potent carcinogenic properties.
3,4,5,6-Dibenzocarbazole: Similar structure but different functional groups.
Uniqueness
4-Hydroxy-5-nitro-7H-dibenzo(c,g)carbazole is unique due to its specific functional groups (hydroxy and nitro) that confer distinct chemical reactivity and biological activity. Its potent mutagenic and carcinogenic properties make it a compound of interest in toxicological studies .
Propiedades
Número CAS |
188970-83-4 |
|---|---|
Fórmula molecular |
C20H12N2O3 |
Peso molecular |
328.3 g/mol |
Nombre IUPAC |
9-nitro-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2,4,6,8,10,14,16,18,20-decaen-7-ol |
InChI |
InChI=1S/C20H12N2O3/c23-17-7-3-6-13-19-15(10-16(20(13)17)22(24)25)21-14-9-8-11-4-1-2-5-12(11)18(14)19/h1-10,21,23H |
Clave InChI |
QOPYNJDQUZIOEW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C4=C5C=CC=C(C5=C(C=C4N3)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


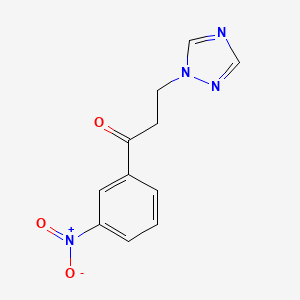
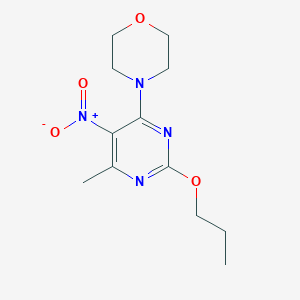
oxophosphanium](/img/structure/B14257939.png)
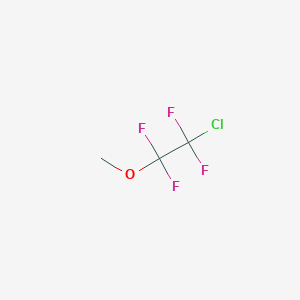
![9,12-Tetradecadienoic acid, 14-[(2R,3S)-3-ethyloxiranyl]-, (9Z,12Z)-](/img/structure/B14257951.png)
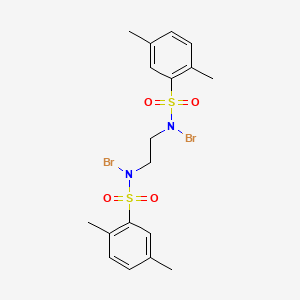

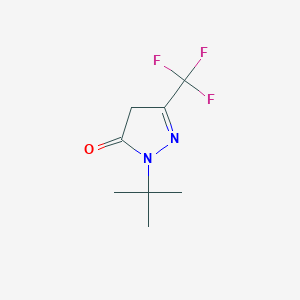
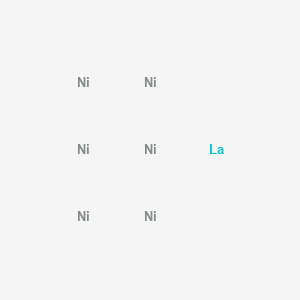
![2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}oxy)amino]cyclopentane-1,3-dione](/img/structure/B14257986.png)
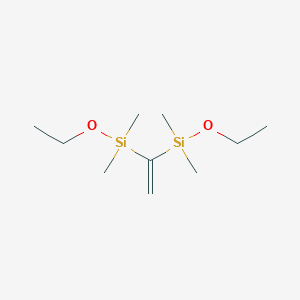
![4-[(E)-{4-[Bis(2-hydroxyethyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid](/img/structure/B14257991.png)
